Brevinin-2R
Description
Properties
bioactivity |
Anticancer |
|---|---|
sequence |
KLKNFAKGVAQSLLNKASCKLSGQC |
Origin of Product |
United States |
Origin, Isolation, and Purification Research Methodologies for Brevinin 2r
Source Organism and Secretion Collection Techniques
The primary natural source of Brevinin-2R is the skin secretion of the marsh frog, known scientifically as Rana ridibunda (also referred to as Pelophylax ridibundus) nih.govnih.gove-fas.orgresearchgate.net. Amphibian skin is a rich source of a diverse array of bioactive peptides, which constitute a key component of the frog's innate immune system.
To study these peptides, researchers must first collect the secretions from live specimens. This is a critical step that is performed using methods designed to be minimally invasive and to yield a high concentration of the desired biomolecules without harming the animal. Common techniques for inducing and collecting these secretions include:
Mild Electrical Stimulation: A widely used and effective method involves applying a mild electrical current across the dorsal skin surface of the frog. For instance, frogs may be pulsed with electrodes, causing the glands in the skin to release their contents researchgate.net. The secreted material is then carefully washed from the frog's skin using purified water or a buffer solution researchgate.net.
Norepinephrine Stimulation: An alternative method involves the administration of norepinephrine, a neurotransmitter that can induce glandular secretion carlosdavidson.org.
Immediately following collection, the crude secretion is processed to ensure the stability of its peptide components. This often involves the addition of protease inhibitors, such as phenylmethylsulfonylfluoride (PMSF), to the collection solution to prevent the enzymatic degradation of the peptides by proteases that are co-secreted researchgate.net. The aqueous solution containing the secretions is then typically flash-frozen, often in liquid nitrogen, and subsequently lyophilized (freeze-dried) to produce a stable, dry powder that can be stored for further processing researchgate.net.
Chromatographic and Electrophoretic Methodologies for this compound Isolation
The lyophilized crude skin secretion from Rana ridibunda is a complex mixture containing numerous peptides and proteins. Isolating this compound from this mixture requires powerful separation techniques. High-performance liquid chromatography (HPLC) is the cornerstone of this process, often complemented by electrophoretic methods for analysis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and effective chromatographic technique for peptide purification researchgate.net. This method separates molecules based on their relative hydrophobicity. The general workflow is as follows:
Initial Fractionation: The crude, lyophilized secretion is first dissolved in a suitable aqueous solvent, often containing a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak resolution researchgate.net. This solution is then subjected to an initial solid-phase extraction step, for example, using a Sep-Pak C18 cartridge, to desalt the mixture and perform a preliminary separation of the peptides from other components researchgate.net.
Preparative and Semi-Preparative RP-HPLC: The partially purified extract is then injected into an HPLC system equipped with a preparative or semi-preparative C18 column researchgate.net. A gradient of increasing organic solvent (typically acetonitrile containing 0.1% TFA) is used to elute the bound peptides researchgate.net. Peptides with lower hydrophobicity elute earlier, while more hydrophobic peptides like this compound elute at higher acetonitrile concentrations. Fractions are collected at regular intervals as they exit the column. The fractions are then screened for the presence of the target peptide, often using mass spectrometry.
| Step | Technique | Stationary Phase (Column) | Mobile Phase Component A | Mobile Phase Component B | Purpose |
|---|---|---|---|---|---|
| 1 | Solid-Phase Extraction | Sep-Pak C18 Cartridge | Aqueous Acetic Acid or TFA/Water | Acetonitrile/Water/TFA | Desalting and initial fractionation of crude secretion researchgate.net. |
| 2 | Semi-Preparative RP-HPLC | Vydac C18 or C4 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | Separation of peptide families into distinct fractions based on hydrophobicity carlosdavidson.org. |
| 3 | Analytical RP-HPLC | Vydac C8 or Phenyl | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | Final purification of this compound to homogeneity from co-eluting impurities carlosdavidson.orgresearchgate.net. |
Electrophoretic Methodologies: Electrophoresis separates molecules based on their migration in an electric field, primarily influenced by their net charge and size arxiv.org. While RP-HPLC is the primary tool for purification, electrophoretic techniques are invaluable for assessing the purity and determining the molecular weight of the isolated peptide fractions.
Polyacrylamide Gel Electrophoresis (PAGE): Specifically, SDS-PAGE (Sodium Dodecyl Sulfate-PAGE) is used to separate proteins and peptides based on their molecular mass. The isolated this compound can be run on a gel alongside molecular weight standards to confirm its size bio-rad.com.
Capillary Electrophoresis (CE): This is a high-resolution technique that can be used to assess the purity of the final peptide sample. Its high efficiency allows for the detection of minor impurities that might not be resolved by HPLC.
Advanced Purification Strategies for this compound Homogeneity
Achieving homogeneity, or a state of high purity, is essential for the definitive structural and functional characterization of this compound. Standard chromatographic methods may not be sufficient to separate this compound from structurally similar peptides (isoforms) that are often present in the same secretion. Therefore, advanced, multi-dimensional strategies are employed.
The key principle is to use sequential chromatographic steps that separate peptides based on different physicochemical properties. A common and effective strategy involves the orthogonal use of different RP-HPLC columns. For example:
Fractions containing this compound are then "re-chromatographed" on a different type of column, such as a Phenyl or a C4 column carlosdavidson.org. These columns provide different selectivity due to alternative hydrophobic interactions (e.g., pi-pi interactions with the phenyl column). This change in selectivity can resolve peptides that co-eluted on the C18 column.
The homogeneity of the final product is rigorously assessed. The gold standard for confirmation involves two key analyses:
Analytical RP-HPLC: The purified fraction is injected into a high-resolution analytical HPLC column. The appearance of a single, sharp, and symmetrical peak is a strong indicator of purity carlosdavidson.org.
Mass Spectrometry: Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI (Electrospray Ionization) mass spectrometry are used to determine the precise molecular mass of the purified peptide researchgate.net. A single peak corresponding to the theoretical mass of this compound confirms the identity and purity of the sample carlosdavidson.orgresearchgate.net.
Through the systematic application of these sequential collection, extraction, and multi-step purification strategies, researchers can obtain a homogenous sample of this compound, enabling further scientific investigation into its structure and function.
Structural Characterization and Conformational Analysis of Brevinin 2r
Primary Structure Elucidation Techniques for Brevinin-2R
The primary structure of a peptide, the linear sequence of its amino acids, is the fundamental level of its architecture. The elucidation of this compound's primary structure has been accomplished through a combination of protein chemistry and analytical techniques, primarily mass spectrometry and Edman degradation.
Mass spectrometric analysis was a key technique in determining the amino acid sequence of this compound after its isolation from frog skin extracts. nih.gov This method involves ionizing the peptide and measuring its mass-to-charge ratio. Through tandem mass spectrometry (MS/MS), the peptide is fragmented in a controlled manner, and the resulting fragment ions are analyzed to deduce the amino acid sequence. acs.orgmdpi.com For this compound, this analysis revealed a 25-residue peptide chain with the sequence KLKNFAKGVAQSLLNKASCKLSGQC. nih.gov The accuracy of this sequence, particularly for peptides synthesized for research purposes, is routinely confirmed using mass spectrometry. researchgate.net
Automated Edman degradation is another classical and powerful technique for N-terminal sequencing. wikipedia.org This method involves the sequential cleavage and identification of the N-terminal amino acid residue. wikipedia.org While modern proteomics often relies heavily on mass spectrometry, Edman degradation provides complementary data, confirming the sequence and identifying the precise N-terminal residue. nih.govpsu.edu The combination of these techniques ensures a high-fidelity determination of the peptide's primary structure, which is the foundation for all subsequent structural and functional analyses. researchgate.net
Table 1: Primary Structure of this compound This interactive table details the 25-amino acid sequence of the this compound peptide.
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Amino Acid | K | L | K | N | F | A | K | G | V | A | Q | S | L | L | N | K | A | S | C | K | L | S | G | Q | C |
Secondary Structure Determination Methodologies for this compound
The secondary structure of this compound, which describes the local folding of the polypeptide chain into regular structures like α-helices and β-sheets, is highly dependent on its environment. Circular Dichroism (CD) spectroscopy has been the principal technique used to investigate these conformational characteristics. google.comtums.ac.ir
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting spectrum provides information about the proportions of different secondary structure elements. Studies on this compound reveal a distinct conformational plasticity. google.comresearchgate.net
In Aqueous Solution : In an aqueous environment, such as a sodium phosphate (B84403) buffer (NaPB), the CD spectrum of this compound is characteristic of a predominantly random coil conformation. google.comtums.ac.ir This indicates a lack of stable, ordered structure in a polar solvent.
In Membrane-Mimetic Environments : When introduced into a hydrophobic, membrane-mimicking environment, such as a 50% trifluoroethanol (TFE) solution, this compound undergoes a significant conformational change. google.comresearchgate.net The CD spectrum shifts to one indicative of a predominantly α-helical structure. tums.ac.ir This induced helicity is a common feature of many antimicrobial peptides and is believed to be crucial for their interaction with and disruption of microbial cell membranes. nih.gov The N-terminal region, in particular, is predicted to form a well-defined amphipathic α-helix. google.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the high-resolution three-dimensional structure of peptides in solution. For Brevinin-2 (B1175259) related peptides, NMR studies in the presence of membrane-mimetic micelles, such as sodium dodecylsulfate (SDS) and dodecylphosphocholine (B1670865) (DPC), have been used to determine their solution structures, confirming the induction of α-helical conformations upon interaction with these membrane surrogates. nih.gov
Table 2: Secondary Structure Content of this compound Determined by Circular Dichroism (CD) Spectroscopy This interactive table shows the percentage of different secondary structures in this compound in aqueous buffer versus a hydrophobic environment, highlighting its conformational adaptability.
| Environment | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) |
|---|---|---|---|---|
| 50 mM NAPB (Aqueous) | 9.3 | 19.9 | 38.2 | 32.6 |
| 50% TFE (Hydrophobic) | 43.0 | 18.2 | 27.0 | 11.8 |
Data sourced from patent WO2006128289A1. google.com
Tertiary Structure Analysis and Conformational Dynamics of this compound
The defining tertiary feature of this compound is its amphipathic nature. It possesses a flexible N-terminal domain that adopts an α-helical conformation in nonpolar environments and a C-terminal loop. google.comtums.ac.ir This loop is created by a disulfide bond and is a characteristic feature of the "Rana box" peptide family. nih.gov Bioinformatics studies and structural modeling predict a hinge region around the Alanine at position 10 (A10), which may provide flexibility between the N-terminal helix and the C-terminal loop. researchgate.netresearchgate.net
Molecular Dynamics (MD) simulations have become an essential tool for exploring the conformational dynamics and interaction mechanisms of peptides like this compound. scielo.org.zaunits.it These computational methods simulate the motions of atoms and molecules over time, providing insights into:
Conformational Stability : MD simulations can assess the stability of the α-helical structure in different environments.
Peptide-Membrane Interactions : They can model how the peptide approaches, inserts into, and perturbs a lipid bilayer, which is central to its biological activity.
Interaction with Molecular Targets : Simulations have been used to study the binding of Brevinin-2 to viral proteins, demonstrating how the peptide can disrupt critical protein-protein interactions. sciety.org
These computational approaches, combined with predictive tools like SWISS-MODEL and Pep-fold3, compensate for the lack of a crystal structure and allow for a detailed analysis of the structure-function relationships of this compound. mednexus.orgnih.gov
Post-Translational Modifications Research and Their Structural Implications on this compound
Post-translational modifications (PTMs) are chemical alterations to a peptide after its synthesis, which can be critical for its structure and function. researchgate.net For this compound, the most significant PTM is the formation of an intramolecular disulfide bond.
This covalent linkage occurs between the thiol groups of the two cysteine residues located at positions 19 and 25 of the peptide chain. nih.govresearchgate.net The formation of this Cys19-Cys25 bond creates a cyclic heptapeptide (B1575542) structure at the C-terminus of the molecule (CKLSGQC). researchgate.net This cyclic motif is known as the "Rana box" and is a hallmark of this superfamily of amphibian defense peptides. nih.gov
The structural implications of this disulfide bridge are profound:
Conformational Constraint : The bond rigidly constrains the C-terminal region, reducing its flexibility and stabilizing a specific loop conformation. researchgate.net
Structural Stability : The covalent nature of the disulfide bond provides significant stability to the peptide's fold, making it more resistant to degradation. tums.ac.ir
Research on analogues has shown that this C-terminal loop is integral to the peptide's amphipathic character and its ability to adopt an α-helical structure in membrane-mimetic environments. researchgate.net Therefore, this single PTM is not merely a minor alteration but a key structural determinant that is essential for the biological activity of this compound. No other PTMs, such as C-terminal amidation, have been reported for this compound. bioscientifica.com
Biosynthesis and Gene Expression Studies of Brevinin 2r
Precursor Gene Identification and Characterization for Brevinin-2R (e.g., Rana ridibunda gene cloning)
The identification and characterization of the precursor gene for this compound follow a pattern typical for many amphibian antimicrobial peptides (AMPs) nih.govias.ac.in. While a specific study detailing the cloning of the native this compound gene from Rana ridibunda is not extensively documented in available literature, the general structure of brevinin precursor genes has been elucidated through molecular cloning techniques, such as "shotgun" cloning of cDNA libraries from frog skin secretions nih.govnih.govnih.govqub.ac.uk.
These studies have revealed that AMPs, including those of the brevinin family, are encoded as a prepropeptide. This precursor molecule has a distinct tripartite structure nih.govias.ac.innih.govnih.govmdpi.com:
N-terminal Signal Peptide: This is a highly conserved sequence of approximately 22 amino acids that directs the nascent polypeptide into the endoplasmic reticulum for secretion ias.ac.innih.govnih.gov.
Acidic Spacer Propeptide: Following the signal peptide is an acidic region rich in glutamic and aspartic acid residues. This domain is thought to neutralize the cationic mature peptide, thus protecting the host's cells from the peptide's cytotoxic effects during synthesis and storage nih.govnih.govnih.gov.
Mature Peptide Sequence: The C-terminal region contains the amino acid sequence of the mature this compound peptide. This sequence is typically flanked by a classical Lys-Arg (-KR-) propeptide convertase processing site, which is a recognition site for enzymatic cleavage nih.govnih.gov.
This structural organization is a common feature among ranid frog AMPs and is crucial for the correct synthesis, processing, and storage of the active peptide nih.govmdpi.com.
Table 1: General Structure of a Brevinin Precursor Polypeptide
| Precursor Region | Typical Length (amino acids) | Key Features |
| Signal Peptide | ~22 | Hydrophobic, directs protein for secretion |
| Acidic Spacer | ~20 | Rich in acidic residues (Asp, Glu) |
| Cleavage Site | 2 | Typically Lys-Arg (-KR-) |
| Mature Peptide | 25 (for this compound) | Cationic, amphipathic, biologically active |
Transcriptional Regulation Mechanisms of this compound Expression
The transcriptional regulation of amphibian AMPs is a key component of the innate immune system. Studies on various frog species, including those from the Rana genus, have indicated that the expression of AMP genes is inducible and can be regulated by specific signaling pathways researchgate.net.
A significant regulatory mechanism involves the NF-κB/IκBα transcriptional control machinery researchgate.net. NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a protein complex that acts as a transcription factor. In an inactive state, it is bound to an inhibitory protein, IκBα. Upon stimulation, such as by pathogen-associated molecular patterns, IκBα is degraded, allowing NF-κB to translocate to the nucleus and bind to promoter regions of target genes, thereby initiating transcription. The promoter regions of several amphibian AMP genes have been found to contain recognition sites for such nuclear factors, suggesting a direct role for this pathway in their expression researchgate.net.
Furthermore, the expression of these peptides can be modulated by hormones. For instance, glucocorticoids have been shown to inhibit the transcription of AMP genes in frogs of the Rana and Bombina genera. This inhibition is achieved by increasing the synthesis of IκBα, which in turn sequesters NF-κB and prevents it from activating gene expression researchgate.net. This hormonal regulation suggests a complex interplay between the frog's stress response and its innate immunity.
Ribosomal Synthesis and Processing Pathways of this compound
The synthesis of this compound begins with the translation of its mRNA on ribosomes, producing the prepropeptide mdpi.com. This precursor is then subjected to a series of post-translational modifications to yield the mature, active peptide mdpi.comnih.gov.
The key steps in this processing pathway are:
Signal Peptide Cleavage: As the prepropeptide enters the endoplasmic reticulum, the N-terminal signal peptide is cleaved off by signal peptidases nih.gov.
Propeptide Excision: The resulting propeptide is then transported through the Golgi apparatus and packaged into secretory granules. Within these granules, specific endopeptidases recognize and cleave at the dibasic -KR- site, releasing the mature peptide from the acidic spacer nih.govnih.gov. This enzymatic cleavage is a critical step in the activation of the peptide nih.gov.
C-terminal Amidation: Many amphibian AMPs undergo C-terminal amidation, a modification that can enhance their stability and biological activity. While not explicitly detailed for this compound, this is a common final processing step for peptides in this class nih.gov.
This regulated pathway ensures that the potent, membrane-disrupting this compound is only activated and released upon appropriate stimuli, such as injury or infection, thereby providing a rapid defense mechanism for the frog mdpi.com.
Recombinant Expression Systems for this compound Production (e.g., E. coli systems)
Due to the challenges and low yield of isolating this compound from its natural source, recombinant expression systems, particularly using Escherichia coli, have been developed for its large-scale production nih.govfao.org.
A common strategy involves the synthesis of a gene encoding this compound, which is then cloned into an expression vector. The pET System is a powerful and widely used platform for this purpose fao.orgspringernature.comfrontiersin.org. For this compound, a synthetic gene was cloned into the pET32a(+) vector nih.govfao.org. This system has several key features:
Fusion Protein Expression: To prevent the toxicity of the antimicrobial peptide to the E. coli host and to protect it from proteolytic degradation, this compound is expressed as a fusion protein nih.gov. In this case, it was fused with Thioredoxin (Trx) , a carrier protein known to enhance the solubility and proper folding of recombinant proteins nih.gov.
Inducible Promoter: The expression is under the control of a strong, inducible T7 promoter, which is activated by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) fao.orgspringernature.comfrontiersin.org. This allows for high levels of protein production upon induction.
Purification and Cleavage: The fusion protein is designed with a polyhistidine tag (His-tag), enabling straightforward purification from the cell lysate using Ni-NTA affinity chromatography fao.org. Following purification, the this compound peptide is released from the thioredoxin fusion partner by enzymatic cleavage with a specific protease, such as Factor Xa fao.org.
This recombinant approach has been shown to yield significant quantities of this compound, with the fusion protein constituting up to 25% of the total cellular protein fao.org. The purified recombinant peptide has been demonstrated to exhibit antimicrobial activity comparable to the native peptide fao.org.
Table 2: Components of a Recombinant Expression System for this compound in E. coli
| Component | Example/Type | Purpose |
| Expression Host | E. coli | Rapid growth, well-characterized genetics |
| Expression Vector | pET32a(+) | High-level, inducible protein expression |
| Fusion Partner | Thioredoxin (Trx) | Increases solubility, protects host |
| Affinity Tag | Polyhistidine (His-tag) | Facilitates purification |
| Cleavage Site | Factor Xa protease site | Allows for release of the mature peptide |
Molecular and Cellular Mechanisms of Brevinin 2r Action
Research into Brevinin-2R Interactions with Biological Membranes
The initial and critical step in this compound's activity involves its interaction with the cell membrane. Unlike many other antimicrobial peptides, this compound exhibits low hemolytic activity, suggesting a degree of selectivity for cancer cell membranes over those of normal cells like erythrocytes. nih.govdiva-portal.org This selectivity is attributed to differences in the composition and properties of cancer cell membranes, which often have a higher negative charge due to increased levels of O-glycosylated mucins and exposed phosphatidylserine. nih.gov
Biophysical Studies of this compound Membrane Permeabilization and Pore Formation
Biophysical studies have shed light on the structural changes this compound undergoes upon interacting with membranes. In an aqueous solution, the peptide exists in a random coil conformation. google.com However, in a membrane-mimicking environment, it adopts an amphipathic α-helical structure. nih.govgoogle.com This conformational change is crucial for its ability to perturb the phospholipid bilayer of target membranes. nih.gov
The proposed mechanisms for membrane permeabilization by amphipathic α-helical peptides generally fall into two models: the "barrel-stave" and the "carpet-like" models. nih.gov While the precise mechanism for this compound is still under investigation, its ability to disrupt membrane integrity suggests the formation of pores or a general destabilization of the membrane. nih.govplos.org The cationic nature of this compound facilitates its initial electrostatic interaction with the anionic components of bacterial and cancer cell membranes. nih.govtums.ac.ir
This compound Effects on Membrane Integrity and Lipid Organization
This compound's interaction with the cell membrane leads to a loss of integrity and altered lipid organization. nih.govnih.govmdpi.com This disruption is a key event in its cytotoxic activity. nih.govplos.org Studies have shown that this compound can cause permeabilization of the plasma membrane, allowing for the influx of molecules that are normally excluded. nih.govmdpi.com This effect on membrane integrity is a direct consequence of the peptide's ability to insert itself into and disrupt the lipid bilayer. nih.gov The altered lipid organization can further trigger downstream signaling events that contribute to cell death.
This compound Interactions with Intracellular Macromolecular Targets
Beyond its effects on the cell membrane, this compound also interacts with specific intracellular targets, playing a crucial role in its cell-killing mechanism. aacrjournals.orgnih.govnih.gov These interactions lead to the activation of specific cell death pathways.
Identification and Characterization of this compound Protein Targets (e.g., Bcl-2, BNIP3)
Research has identified key intracellular proteins that are modulated by this compound. Notably, members of the Bcl-2 family of proteins, which are critical regulators of apoptosis, are involved. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to confer significant resistance to this compound-induced cell death. aacrjournals.orgnih.gov
Another critical target is the Bcl-2/adenovirus E1B 19kDa protein-interacting protein 3 (BNIP3). aacrjournals.orgnih.govnih.gov BNIP3 is a pro-apoptotic member of the Bcl-2 family that can induce cell death independently of caspases by targeting mitochondria. google.com Cells with a dominant-negative mutant of BNIP3, which lacks the transmembrane domain required for its function, exhibit increased resistance to this compound. aacrjournals.orgnih.govmdpi.com This indicates that BNIP3 is a crucial mediator of this compound's cytotoxic effects.
| Protein Target | Family | Role in this compound Action | Experimental Evidence |
|---|---|---|---|
| Bcl-2 | Bcl-2 family (anti-apoptotic) | Inhibits this compound-induced cell death. | Overexpression of Bcl-2 in Jurkat and MCF-7 cells significantly protected them from this compound. aacrjournals.orgnih.gov |
| BNIP3 | Bcl-2 family (pro-apoptotic) | Mediates this compound-induced cell death. | Cells expressing a dominant-negative BNIP3 mutant were more resistant to this compound. aacrjournals.orgnih.govmdpi.com |
Cellular Responses to this compound Exposure in Non-Clinical Models
In various non-clinical cancer cell line models, exposure to this compound elicits a distinct set of cellular responses that culminate in cell death. aacrjournals.orgnih.govmedilam.ac.irmdpi.com These responses highlight a unique mechanism involving the lysosomal-mitochondrial death pathway. nih.govnih.gov
Early indicators of this compound-triggered death include a decrease in the mitochondrial membrane potential (ΔΨm), a reduction in total cellular ATP levels, and an increase in the production of reactive oxygen species (ROS). nih.govnih.gov However, this is not accompanied by the release of pro-apoptotic factors from the mitochondria like apoptosis-inducing factor (AIF) or endonuclease G (Endo G). nih.govresearchgate.net
A key aspect of the cellular response is the involvement of lysosomes. This compound has been observed to interact with both early and late endosomes and to induce lysosomal membrane permeabilization. nih.govnih.gov The leakage of lysosomal proteases, such as cathepsins, into the cytosol is a critical step. nih.gov Inhibitors of lysosomal permeabilization and cathepsins have been shown to prevent this compound-induced cell death. nih.govnih.gov The appearance of autophagosomes has also been detected following this compound treatment, suggesting the involvement of an autophagy-like cell death process. nih.govresearchgate.net This is consistent with the role of BNIP3, which can induce a form of cell death resembling autophagy. nih.gov
| Cellular Response | Observation in Non-Clinical Models | Significance |
|---|---|---|
| Mitochondrial Membrane Potential (ΔΨm) | Decreased upon this compound exposure. nih.govnih.gov | Indicates mitochondrial dysfunction. |
| Cellular ATP Levels | Reduced following treatment. nih.govnih.gov | Reflects metabolic collapse. |
| Reactive Oxygen Species (ROS) | Increased production observed. nih.govnih.gov | Contributes to cellular damage. |
| Caspase Activation | Not detected. nih.govnih.gov | Indicates a non-apoptotic cell death pathway. |
| Lysosomal Membrane Permeabilization | Observed after treatment. nih.govnih.gov | Leads to release of cathepsins. |
| Autophagosome Formation | Detected in treated cells. nih.govresearchgate.net | Suggests an autophagy-like cell death mechanism. |
Cell Viability and Programmed Cell Death Pathways Induced by this compound (e.g., Apoptosis, Autophagy)
This compound demonstrates preferential cytotoxicity against a variety of malignant cell lines while showing lower toxicity towards normal primary cells. nih.govnih.govresearchgate.net The peptide has been shown to effectively kill tumor cells from diverse origins, including T-cell leukemia (Jurkat), B-cell lymphoma (BJAB), colon carcinomas (HT29/219, SW742), fibrosarcoma (L929), breast adenocarcinoma (MCF-7), and lung carcinoma (A549). nih.govnih.govaacrjournals.org In contrast, its cytotoxic effect on primary peripheral blood mononuclear cells (PBMC), T cells, and human lung fibroblasts is significantly lower. nih.govresearchgate.net
The cell death induced by this compound follows a distinct pathway that deviates from classical apoptosis. aacrjournals.org A key characteristic of this process is its independence from caspase activation. nih.govnih.govaacrjournals.org Treatment of cancer cells with this compound does not lead to the activation of caspase-9 or caspase-3, nor does it involve the death receptor pathway associated with caspase-8. google.com Furthermore, the release of mitochondrial pro-apoptotic factors such as apoptosis-inducing factor (AIF) or endonuclease G (Endo G) is not observed, reinforcing that the mechanism is not classical apoptosis. nih.govnih.gov
Instead, this compound appears to trigger a hybrid form of programmed cell death that involves the lysosomal-mitochondrial pathway and features of autophagy. nih.govnih.govbrieflands.com Evidence of autophagy is supported by the detection of autophagosomes in cells following treatment with the peptide. nih.govnih.govresearchgate.net The process is initiated by this compound's interaction with early and late endosomes, leading to enlarged lysosomes. nih.gov This interaction results in lysosomal membrane permeabilization, a critical step that can be prevented by inhibitors of cathepsin-B and cathepsin-L, which in turn inhibits this compound-induced cell death. nih.govnih.govmdpi.com This suggests that the leakage of lysosomal hydrolases into the cytosol contributes significantly to the subsequent cell damage. mdpi.comdiva-portal.org This complex mechanism, which integrates elements of both apoptosis-like and autophagic processes, is sometimes referred to as autophagy-like cell death. nih.govnih.gov
| Cell Line | Cancer Type | Key Finding | Reference |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Highly sensitive to this compound; death is BNIP3-dependent and insensitive to caspase inhibitors. | nih.govgoogle.com |
| Jurkat | T-cell Leukemia | Shows preferential cytotoxicity compared to normal PBMCs; death is counteracted by Bcl-2 overexpression. | nih.govgoogle.com |
| L929 | Fibrosarcoma | Resistance to cell death is conferred by a dominant-negative mutant of BNIP3. | nih.govnih.gov |
| A549 | Lung Carcinoma | Demonstrates susceptibility to this compound-induced cell death. | nih.govnih.gov |
| BJAB | B-cell Lymphoma | Cell death is insensitive to broad-spectrum caspase inhibitors like zVADfmk. | nih.govgoogle.com |
| K562 | Chronic Myelogenous Leukemia | Inhibited cell proliferation via cell cycle arrest in the G2/M phase, leading to apoptosis. | researchgate.net |
This compound Effects on Mitochondrial Function and Membrane Potential
A central aspect of this compound's mechanism of action is the profound disruption of mitochondrial function. nih.govaacrjournals.org Early indicators of this compound-triggered cell death include a rapid decrease in the mitochondrial membrane potential (ΔΨm), an increase in cellular reactive oxygen species (ROS), and a decrease in total cellular ATP levels. nih.govnih.govmdpi.com The depolarization of the mitochondrial membrane occurs at low micromolar concentrations of the peptide and is a critical event in initiating the cell death cascade. nih.govgoogle.com
The integrity of the mitochondria is compromised through a pathway involving the pro-apoptotic Bcl-2 family member, BNIP3. nih.govgoogle.com this compound-induced cell death is significantly reduced in cells engineered to overexpress a dominant-negative mutant of BNIP3, indicating that this protein is a key mediator. nih.govmdpi.com Conversely, the anti-apoptotic protein Bcl-2 provides a protective effect; cancer cells overexpressing Bcl-2 are largely resistant to this compound treatment and show significantly counteracted decreases in ΔΨm. nih.govaacrjournals.orggoogle.com This demonstrates that this compound activates a mitochondrial death pathway that is modulated by the Bcl-2 family of proteins. nih.govaacrjournals.org
| Parameter | Observed Effect | Affected Cell Lines | Modulators | Reference |
|---|---|---|---|---|
| Mitochondrial Membrane Potential (ΔΨm) | Decreased / Depolarized | Jurkat, L929, MCF-7 | Counteracted by Bcl-2 overexpression. | nih.govnih.govgoogle.com |
| Reactive Oxygen Species (ROS) | Increased | Jurkat, L929, MCF-7 | Partially inhibited by Bcl-2 and dominant-negative BNIP3. | nih.govnih.gov |
| Cellular ATP Levels | Decreased | Jurkat, MCF-7 | An early indicator of this compound-induced cell death. | nih.govnih.gov |
| BNIP3 Involvement | Mediates cell death | L929, MCF-7 | Dominant-negative BNIP3 confers resistance. | nih.govgoogle.commdpi.com |
Modulation of Immune Cell Functions by this compound in vitro (e.g., cytokine production, phagocytosis)
Beyond its direct cytotoxic effects on cancer cells, this compound also exhibits immunomodulatory properties by influencing cytokine production in various cell types. plos.orgmedilam.ac.ir Research has demonstrated that this compound can up-regulate the gene expression of pro-inflammatory cytokines in a dose-dependent manner. diva-portal.orgmedilam.ac.ir
In studies using the human liver carcinoma cell line HepG2, this compound was shown to increase the expression of interleukin-1β (IL-1β) and interleukin-6 (IL-6). medilam.ac.irnih.gov Similarly, in A549 lung epithelial cells, the peptide stimulated the expression of IL-1β and interleukin-8 (IL-8). diva-portal.org Further research involving splenocytes from a BALB/c mouse model revealed that a lauric acid-conjugated form of this compound significantly increased the production of IL-6 when the cells were stimulated. nih.gov However, in the same study, no significant changes were observed in the production of interferon-gamma (IFN-γ) or IL-4. nih.govplos.org These findings suggest that this compound can play a regulatory role in inflammation by selectively targeting genes involved in the immune process. medilam.ac.ir
The broader family of brevinin peptides is known to possess immunomodulatory capabilities, including the stimulation of pro-inflammatory cytokines and chemokines, which can recruit immune cells to sites of infection. researchgate.net These peptides are also generally recognized for enhancing the phagocytosis and clearance of pathogens by immune cells. researchgate.net While direct studies detailing the specific effects of this compound on phagocytosis are limited, the established ability of the peptide family to modulate immune responses suggests this is a potential area of its biological activity. researchgate.net
Spectrum of Biological Activities of Brevinin 2r: in Vitro and Ex Vivo Investigations
Brevinin-2R Antimicrobial Efficacy Against Diverse Microorganisms
This compound exhibits a wide spectrum of antimicrobial activity, effectively targeting various bacteria and fungi. google.comnih.gov Its mechanism of action is primarily attributed to the disruption of microbial cell membranes. ontosight.ai
Antibacterial Activity of this compound (Gram-Positive and Gram-Negative)
This compound has shown efficacy against both Gram-positive and Gram-negative bacteria. google.comresearchgate.net The peptide's positively charged amino acids are believed to interact with the negatively charged components of bacterial membranes, leading to membrane disruption and cell death. google.com Studies have reported its activity against a range of bacterial species. nih.govtums.ac.ir For instance, in one study, this compound completely inhibited the growth of E. coli at a concentration of 6.25 μg/ml. plos.org
The antibacterial spectrum of this compound includes, but is not limited to, Staphylococcus aureus, Micrococcus luteus, Bacillus sp. KR-8104, Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov The minimum inhibitory concentrations (MICs) for these bacteria typically range from 2.5 to 30 μg/ml. google.com
Table 1: Antibacterial Activity of this compound
| Bacteria Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli (ATCC 25922) | Gram-Negative | 6.25 plos.org |
| Staphylococcus aureus | Gram-Positive | 2.5 - 30 google.comnih.gov |
| Micrococcus luteus | Gram-Positive | 2.5 - 30 google.comnih.gov |
| Bacillus sp. KR-8104 | Gram-Positive | 2.5 - 30 google.comnih.gov |
| Salmonella typhimurium | Gram-Negative | 2.5 - 30 google.comnih.gov |
| Pseudomonas aeruginosa | Gram-Negative | 2.5 - 30 google.comnih.gov |
| Klebsiella pneumoniae | Gram-Negative | 2.5 - 30 google.comnih.gov |
Antifungal Activity of this compound
In addition to its antibacterial properties, this compound has demonstrated activity against pathogenic fungi. google.complos.org Research has shown its effectiveness against species such as Candida albicans and Candida tropicalis. nih.gov The mechanism of its antifungal action is also thought to involve the disruption of the fungal cell membrane. ontosight.ai The minimum inhibitory concentrations for its antifungal activity are reported to be within the range of 2.5 to 30 μg/ml. google.com
Antiviral Activity of this compound (e.g., MERS-CoV in silico studies)
Recent computational studies have explored the potential antiviral activity of this compound, particularly against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). sciety.orgresearchgate.net In silico models predict that this compound can bind to the heptad repeat 2 (HR2) domain of the MERS-CoV spike protein. sciety.orgresearchgate.net This interaction is hypothesized to interfere with the viral fusion machinery, a critical step for the virus to enter host cells. sciety.orgnih.gov Molecular docking and dynamics simulations suggest that this compound has a strong binding affinity for the HR2 domain, potentially disrupting the formation of the six-helix bundle necessary for viral fusion. sciety.orgresearchgate.net These computational findings highlight this compound as a promising candidate for further in vitro and in vivo antiviral research. sciety.orgpreprints.org
Antiparasitic Activity of this compound (e.g., Leishmania major)
In vitro studies have investigated the efficacy of this compound against the parasite Leishmania major, the causative agent of cutaneous leishmaniasis. plos.orgnih.gov Research has shown that this compound can inhibit the proliferation of L. major promastigotes, the extracellular form of the parasite. nih.govdoi.org The proposed mechanism of action involves the disruption of the parasite's cell membrane integrity and mitochondrial membrane potential. plos.orgresearchgate.net One study found that this compound partially inhibited promastigote growth at a concentration of 500 μg/ml. nih.gov
Immunomodulatory Properties of this compound
Beyond its direct antimicrobial actions, this compound has been shown to possess immunomodulatory properties, influencing inflammatory responses and cytokine production in cellular models. medilam.ac.irnih.gov
This compound Modulation of Inflammatory Responses and Cytokine Expression in vitro
Studies have demonstrated that this compound can modulate the expression of key signaling molecules in the immune response. In human liver carcinoma (HepG2) cells, this compound was found to increase the expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in a dose-dependent manner. medilam.ac.irresearchgate.net Similarly, in human lung epithelial adenocarcinoma (A549) cells, this compound upregulated the expression of IL-1β and Interleukin-8 (IL-8). researchgate.net This suggests that this compound can play a role in initiating and regulating inflammatory processes at the cellular level. medilam.ac.irresearchgate.net
Impact of this compound on Immune Signaling Pathways (e.g., DAF-2/DAF-16)
Research using the nematode Caenorhabditis elegans as a model organism has provided insights into how Brevinin-family peptides may interact with the innate immune system. The DAF-2/DAF-16 signaling pathway is a key regulator of immunity, stress resistance, and longevity in C. elegans. mdpi.comnih.gov The DAF-2 receptor, homologous to the insulin (B600854) receptor in mammals, normally inhibits the DAF-16 transcription factor (a FOXO homolog). mdpi.comnih.gov When DAF-2 signaling is reduced, DAF-16 becomes active and upregulates the expression of genes involved in the immune response. mdpi.com
Studies on Brevinin-2 (B1175259) family peptides, such as Brevinin-2ISb, have shown that they can activate the DAF-2/DAF-16 pathway in C. elegans. mdpi.commednexus.org This activation leads to an increased expression of antimicrobial genes, such as lys-7, which enhances the organism's resistance to pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mednexus.orgresearchgate.net The protective effect of Brevinin-2ISb against MRSA infection was found to be dependent on a functional DAF-16. mednexus.org These findings suggest that this compound and related peptides may possess immunomodulatory properties by influencing this conserved signaling pathway. mdpi.com
This compound Anti-Cancer Activities in Cell Lines and Organoid Models
This compound has shown preferential cytotoxicity towards a variety of malignant cells while exhibiting lower toxicity to normal cells. nih.govnih.govdiva-portal.org This semi-selective nature has prompted investigations into its potential as an anti-cancer agent. nih.govnih.gov
Cytotoxic and Pro-Apoptotic Effects of this compound on Cancer Cell Lines (e.g., Jurkat, MCF-7, A549)
In vitro studies have demonstrated that this compound can induce cell death in a range of human and rodent cancer cell lines. nih.govdiva-portal.org These include:
Jurkat (T-cell leukemia) nih.govmdpi.com
MCF-7 (breast adenocarcinoma) nih.govmdpi.complos.org
A549 (lung carcinoma) nih.govmdpi.complos.org
BJAB (B-cell lymphoma) nih.govmdpi.com
HT29/219 and SW742 (colon carcinomas) nih.govmdpi.comgoogle.com
L929 (fibrosarcoma) nih.govmdpi.comgoogle.com
The cytotoxic effect of this compound on these cancer cells is dose-dependent. researchgate.netresearchgate.net For instance, at a concentration of 10 μg/ml, this compound killed over 70% of Jurkat cells and over 50% of A549 cells after 4 hours of treatment. nih.gov In contrast, its toxicity towards normal cells like peripheral blood mononuclear cells (PBMCs) and human lung fibroblasts was significantly lower. nih.gov
The mechanism by which this compound induces cancer cell death appears to be distinct and multifaceted. It has been shown to trigger a lysosomal-mitochondrial death pathway. nih.govnih.gov Key events in this process include:
Decreased mitochondrial membrane potential nih.govmdpi.com
Increased production of reactive oxygen species (ROS) nih.govresearchgate.net
Reduced cellular ATP levels nih.govgoogle.com
Interestingly, this cell death pathway appears to be largely independent of caspases, the primary enzymes involved in classical apoptosis. google.commdpi.com Instead, it involves the pro-apoptotic Bcl-2 family member BNIP3 and lysosomal enzymes like cathepsin-B and cathepsin-L. nih.govmdpi.com Overexpression of the anti-apoptotic protein Bcl-2 has been shown to confer resistance to this compound-induced cell death in Jurkat and MCF-7 cells. nih.govgoogle.com While some studies report features of apoptosis, such as nuclear condensation and fragmentation, others suggest an autophagy-like cell death mechanism. nih.govplos.orggoogle.com In MCF-7 and A549 cells, this compound has been associated with an increase in caspase-3/7 activity without a change in caspase-8 activity, suggesting the involvement of the intrinsic apoptotic pathway. researchgate.netresearchgate.net
Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Citations |
|---|---|---|---|
| Jurkat | T-cell leukemia | Preferential cytotoxicity, decreased mitochondrial membrane potential, Bcl-2 mediated resistance. | nih.gov, mdpi.com |
| MCF-7 | Breast adenocarcinoma | High sensitivity, apoptosis induction, caspase-3/7 activation, Bcl-2 and BNIP3 mutant resistance. | nih.gov, plos.org, researchgate.net, researchgate.net |
| A549 | Lung carcinoma | Dose-dependent cytotoxicity, apoptosis induction, caspase-3/7 activation. | nih.gov, plos.org, researchgate.net, researchgate.net |
| HT29/219, SW742 | Colon carcinoma | Significant cytotoxic and apoptotic activity. | google.com, nih.gov |
| L929 | Fibrosarcoma | BNIP3-dependent cytotoxicity. | google.com, nih.gov |
This compound Inhibition of Cancer Cell Proliferation and Metastasis Research in vitro
Beyond inducing cell death, this compound has been shown to inhibit the proliferation of cancer cells. plos.orgresearchgate.net Studies have documented a dose-dependent reduction in the growth of both MCF-7 and A549 cancer cells upon treatment with this compound. researchgate.net This anti-proliferative activity is closely linked to the induction of apoptosis and cell cycle arrest, specifically a strong sub-G1 arrest in treated MCF-7 and A549 cells. researchgate.netresearchgate.net
Research on the direct inhibition of metastasis by this compound is still emerging. However, the underlying mechanisms of its anti-cancer action, such as disrupting the cell membrane and inducing apoptosis, are fundamental processes that can prevent cancer cell dissemination. nih.gov The ability of this compound to preferentially interact with the negatively charged membranes of cancer cells is a key factor in its activity. nih.gov
Other Investigated Biological Activities of this compound (e.g., Antioxidant properties)
In addition to its immunomodulatory and anti-cancer effects, this compound has been investigated for other biological activities. Notably, it has been shown to possess antioxidant properties. nih.gov When conjugated with cerium oxide nanoparticles, the resulting complex demonstrated radical scavenging activity. researchgate.netum.ac.ir
Furthermore, studies on the A549 human lung epithelial cell line have indicated that this compound can enhance the activity of antioxidant enzymes such as catalase, superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase. researchgate.net This suggests that this compound may have a cytoprotective effect by bolstering the cellular antioxidant defense system. researchgate.net
Structure Activity Relationship Sar Studies and Peptide Engineering of Brevinin 2r
Systematic Amino acid Substitution and Deletion Studies on Brevinin-2R Activity
Systematic modifications of the amino acid sequence of this compound and its analogs have provided significant insights into the determinants of their biological activity.
One area of focus has been the substitution of amino acids to alter key properties like charge and hydrophobicity. For instance, in a study on the related peptide Brevinin-1pl, replacing lysine (B10760008) residues with arginine (Brevinin-1pl-2R and Brevinin-1pl-5R) enhanced its activity against Gram-positive bacteria but diminished its effectiveness against Gram-negative strains. frontiersin.orgnih.gov Conversely, a lysine substitution (Brevinin-1pl-6K) led to reduced activity against Gram-positive bacteria, a change attributed to decreased hydrophobicity. frontiersin.orgnih.gov Histidine substitution in the same peptide (Brevinin-1pl-3H) resulted in lower activity against Gram-negative bacteria but also reduced hemolytic activity, suggesting improved selectivity. frontiersin.orgnih.gov
Deletion studies have also been instrumental. The removal of the C-terminal "Rana box," a conserved disulfide-bridged loop, from Brevinin-2 (B1175259) family peptides has been shown to have a minor influence on or even enhance antimicrobial activity in some cases. mdpi.comnih.gov This suggests that the N-terminal region is the primary active domain for antimicrobial action. mdpi.com For example, a study on Brevinin-1E demonstrated that deleting three amino acids (FLP) from the N-terminus significantly reduced hemolytic activity without a major impact on its antimicrobial properties. nih.gov
However, not all substitutions are beneficial. In one study, designed analogs of this compound (Brevinin-M1, Brevinin-M2, and Brevinin-M3) showed no significant antibacterial properties until after proteolytic digestion, suggesting that the initial structural changes masked the active motif. researchgate.net This highlights the sensitivity of this compound's activity to even minor changes in its primary sequence. researchgate.net
| Peptide | Modification | Key Finding | Reference |
|---|---|---|---|
| Brevinin-1pl-2R/5R | Lysine to Arginine substitution | Enhanced activity against Gram-positive bacteria, reduced against Gram-negative. | frontiersin.orgnih.gov |
| Brevinin-1pl-6K | Lysine substitution | Reduced activity against Gram-positive bacteria due to lower hydrophobicity. | frontiersin.orgnih.gov |
| Brevinin-1pl-3H | Histidine substitution | Reduced activity against Gram-negative bacteria and lower hemolytic activity. | frontiersin.orgnih.gov |
| Brevinin-2GUb analog | Removal of C-terminal Rana box | Enhanced antimicrobial activity. | mdpi.comnih.gov |
| Brevinin-1E analog | Deletion of N-terminal FLP | Dramatically reduced hemolytic activity with little effect on antimicrobial activity. | nih.gov |
| Brevinin-M1, M2, M3 | Designed substitutions | Lost antibacterial activity, which was regained after trypsin digestion. | researchgate.net |
Impact of Peptide Length, Net Charge, and Hydrophobicity Modifications on this compound Function
The biological function of this compound and its analogs is intricately linked to their physicochemical properties, including peptide length, net positive charge, and hydrophobicity.
Peptide Length: Studies on Brevinin-2 family peptides have shown that truncated versions can retain or even exhibit enhanced antimicrobial activity. mdpi.com For instance, research on Brevinin-2GUb indicated that the N-terminal fragment (residues 1-19) is the active part of the peptide. nih.gov Shortening the peptide can be a viable strategy for optimization, as it can lead to analogs with potent activity. nih.gov However, there is a threshold, as excessively short peptides may struggle to form the necessary secondary structures for activity. mdpi.com
Net Charge: The net positive charge of this compound is crucial for its initial interaction with negatively charged bacterial membranes. nih.gov Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic ones like lysine or arginine, can enhance antimicrobial potency and broaden the spectrum of activity to include multidrug-resistant strains. mdpi.comfrontiersin.org However, an excessively high net charge can also lead to increased hemolytic activity, reducing the peptide's selectivity. researchgate.net
Hydrophobicity: Hydrophobicity is a key determinant of a peptide's ability to insert into and disrupt microbial membranes. tums.ac.ir There appears to be an optimal level of hydrophobicity required for potent antimicrobial action without causing significant toxicity to host cells. tums.ac.ir Modifications that increase hydrophobicity, such as the inclusion of hydrophobic amino acids, can enhance antimicrobial activity, but excessive hydrophobicity often correlates with increased hemolytic activity. tums.ac.irnih.gov For example, the low hemolytic activity of this compound is partly attributed to its balanced hydrophobicity compared to other more hemolytic members of the Brevinin family. nih.gov
These three parameters are interconnected, and modifications to one often affect the others, as well as the peptide's secondary structure. mdpi.comresearchgate.net
| Parameter | Impact on this compound Function | Key Research Findings | Reference |
|---|---|---|---|
| Peptide Length | Truncated N-terminal fragments often retain or have enhanced activity. | The N-terminal region of Brevinin-2GUb is the active fragment. | nih.gov |
| Net Charge | Crucial for initial binding to bacterial membranes; increased charge can enhance potency. | Increasing the net charge of Brevinin-2GUb analogs improved their activity against bacteria and fungi. | mdpi.comnih.gov |
| Hydrophobicity | Essential for membrane insertion; an optimal level is needed to balance activity and toxicity. | The low hemolytic activity of this compound is linked to its moderate hydrophobicity. | tums.ac.irnih.gov |
Research into Helical Content and Amphipathicity in this compound Activity
The secondary structure of this compound, particularly its α-helical content and amphipathic nature, is fundamental to its mechanism of action.
This compound typically adopts a random coil conformation in aqueous solutions but transitions to an α-helical structure in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE). google.comresearchgate.net This induced helicity is critical for its antimicrobial and cytotoxic functions. tums.ac.ir Circular dichroism (CD) studies have shown that in a 50% TFE solution, the α-helical content of this compound increases significantly. google.com
This α-helical structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. google.com The Edmundson wheel projection of this compound reveals that the N-terminal region can form a well-defined amphipathic α-helix, with hydrophobic residues on one side and polar/charged residues on the other. google.com This spatial arrangement allows the peptide to interact with and insert into the lipid bilayer of cell membranes. frontiersin.org The cationic residues on the hydrophilic face are thought to interact with the negatively charged components of bacterial membranes, while the hydrophobic face penetrates the lipid core, leading to membrane disruption. frontiersin.org
Research on this compound analogs has further solidified the importance of these structural features. Analogs with reduced α-helical content, such as a diastereomer (BR-D) and a cyclic analog (BR-C), showed decreased antimicrobial and hemolytic activity compared to the parent peptide. tums.ac.ir This suggests that a certain threshold of α-helicity and hydrophobicity is necessary for the peptide to effectively insert into lipid membranes. tums.ac.ir
| Peptide | Environment | α-Helical Content (%) | Key Observation | Reference |
|---|---|---|---|---|
| This compound | 50 mM NAPB | 9.3 | Predominantly random coil structure in aqueous buffer. | google.com |
| This compound | 50% TFE | 43.0 | Significant increase in α-helicity in a membrane-mimicking environment. | google.com |
| BR-D (diastereomer) | 50% TFE | Decreased | Incorporation of a D-amino acid destabilizes the α-helical structure. | tums.ac.ir |
| BR-C (cyclic analog) | 50% TFE | Decreased | Cyclization led to a reduction in α-helical content compared to the native peptide. | tums.ac.ir |
Cyclization and Dimerization Strategies for Enhancing this compound Potency
To improve the stability and potency of antimicrobial peptides like this compound, researchers have explored strategies such as cyclization and dimerization.
Cyclization: This strategy involves creating a cyclic peptide, either through a disulfide bond or by linking the N- and C-termini. Cyclization can enhance proteolytic stability by making the peptide less susceptible to degradation by enzymes. tums.ac.ir In one study, a cyclic analog of this compound (BR-C) demonstrated significantly higher stability against trypsin compared to the linear this compound. tums.ac.ir However, this particular modification also resulted in decreased antimicrobial and hemolytic activity, which was attributed to a reduction in α-helicity and hydrophobicity. tums.ac.ir This indicates that while cyclization can improve stability, it must be carefully designed to not compromise the peptide's active conformation.
Dimerization: This involves covalently linking two peptide monomers. Dimerization can increase the local concentration of the peptide at the target membrane, potentially leading to enhanced antimicrobial activity. frontiersin.orgmdpi.com Studies on other peptides, such as KR-12 (a derivative of human cathelicidin (B612621) LL-37), have shown that dimerization, especially when combined with cyclization, can substantially increase antimicrobial potency, often surpassing that of the parent monomer and even larger parent peptides like LL-37. frontiersin.orgmdpi.com These strategies effectively create larger molecules with potentially enhanced membrane-disrupting capabilities. While specific dimerization studies on this compound are not as extensively documented, the principles from other antimicrobial peptides suggest it is a promising avenue for enhancing its potency.
| Strategy | Peptide Studied | Key Findings | Reference |
|---|---|---|---|
| Cyclization | This compound cyclic analog (BR-C) | Increased proteolytic stability (60% residual activity vs. 20% for this compound after trypsin treatment), but decreased antimicrobial activity and α-helicity. | tums.ac.ir |
| Dimerization | KR-12 (LL-37 derivative) | Covalent dimerization significantly increased antimicrobial activity compared to the monomer. | frontiersin.org |
| Cyclic Dimerization | KR-12 (LL-37 derivative) | Cross-linked cyclic dimers showed a 16-fold increase in potency against several pathogens compared to the KR-12 monomer and surpassed the activity of LL-37. | mdpi.com |
N-terminal and C-terminal Modifications of this compound and Their Functional Consequences
Modifications at the N- and C-termini of this compound and related peptides can have significant effects on their stability, activity, and selectivity.
N-terminal Modifications: The N-terminus of Brevinin-2 family peptides is critical for their antimicrobial activity. mdpi.com
Acetylation: Acetylating the N-terminus removes the positive charge and can increase peptide stability by preventing degradation by aminopeptidases. sigmaaldrich.com This modification mimics natural proteins and can be a useful strategy to enhance the peptide's half-life.
Deletion: As mentioned previously, deletion of N-terminal amino acids can have varied effects. While some truncations of Brevinin-2 peptides enhance activity, others can be detrimental. mdpi.comnih.gov
Linker Addition: In some peptide engineering studies, the N-terminal amino acids have been replaced with hydrophilic linkers. In one such study on a minigastrin analog, this modification led to reduced accumulation in non-target organs, suggesting a way to improve the pharmacokinetic profile. mdpi.com
C-terminal Modifications: The C-terminus of this compound contains the "Rana box," a disulfide-bridged loop.
Amidation: Amidation of the C-terminus neutralizes the negative charge of the carboxyl group. This modification is common in natural peptides and is known to increase stability against carboxypeptidases and, in many cases, enhance antimicrobial activity. mdpi.comsigmaaldrich.com
Rana Box Removal/Modification: Studies on Brevinin-2 family peptides have shown that the C-terminal Rana box is not always essential for antimicrobial activity. nih.govmdpi.com Its removal can sometimes even lead to an increase in potency. nih.gov
These terminal modifications are crucial tools in peptide engineering, allowing for the fine-tuning of a peptide's properties for improved therapeutic application.
Conjugation Strategies to Enhance this compound Activity (e.g., fatty acids, nanoparticles)
Conjugating this compound to other molecules like fatty acids or incorporating it into nanoparticles represents an advanced strategy to improve its delivery, stability, and efficacy.
Fatty Acid Conjugation: Attaching a fatty acid to a peptide, creating a lipopeptide, can enhance its interaction with cell membranes and improve its antimicrobial properties.
In one study, this compound was conjugated with lauric acid. researchgate.netresearchgate.net The resulting conjugate showed strengthened anti-leishmanial activity against Leishmania major promastigotes compared to the unconjugated peptide. researchgate.netresearchgate.net This enhanced effect was attributed to increased cell membrane disruption. However, this conjugation also led to an increase in toxicity and hemolytic effect, highlighting the trade-off that often accompanies increased lipophilicity. researchgate.netresearchgate.net The general strategy involves linking the fatty acid's carboxyl group to an amine group on the peptide to form a stable amide bond. kinampark.com
Nanoparticle Conjugation: Loading this compound onto nanoparticles can serve as a drug delivery system, potentially improving its stability, solubility, and targeted delivery to cancer cells.
this compound has been loaded onto PLA–PEG–PLA (polylactide–polyethylene glycol–polylactide) nanoparticles. researchgate.net This nanostructure was designed as a biocompatible platform to enhance the delivery of this compound to cancer cells. researchgate.net The study indicated that these peptide-loaded nanoparticles showed promising results for cancer therapy, suggesting that such delivery systems can harness the peptide's anticancer potential more effectively. researchgate.net
These conjugation strategies offer a way to overcome some of the inherent limitations of peptides, such as poor stability and non-specific toxicity, thereby broadening their therapeutic applicability.
Design and Synthesis of this compound Analogs with Modified Selectivity
A key goal in engineering this compound is to create analogs with improved selectivity, meaning they are highly potent against target cells (e.g., bacteria, cancer cells) while having minimal toxicity towards host cells (e.g., red blood cells).
The design of such analogs focuses on modulating the physicochemical properties that govern this selectivity. This compound itself is notable for being a non-hemolytic member of its family, which makes it an excellent template for developing selective anticancer and antimicrobial agents. nih.govresearchgate.net
Strategies to modify selectivity include:
Altering Net Charge: The net positive charge is crucial for the initial electrostatic attraction to negatively charged cancer and bacterial cell membranes. Increasing the net charge can enhance this attraction and thus the selectivity for target cells over the more neutrally charged membranes of normal mammalian cells. mdpi.comnih.gov
Amino Acid Substitution: Strategic substitution of amino acids can fine-tune selectivity. For example, a study on Brevinin-1pl showed that replacing certain amino acids with histidine resulted in an analog with reduced hemolytic activity, indicating improved selectivity. frontiersin.org
Structural Constraints: Introducing structural constraints, such as through cyclization or D-amino acid substitution, can influence the peptide's conformation and its interaction with different membrane types. While a study on a this compound diastereomer (BR-D) and a cyclic analog (BR-C) showed they had no hemolytic activity, their antimicrobial potency was also reduced. tums.ac.ir This suggests that modifications must be carefully balanced to maintain efficacy while enhancing selectivity.
The overarching goal is to create analogs that retain or exceed the potent bioactivity of this compound against pathogens and cancer cells while further minimizing any off-target effects.
Advanced Research Methodologies in Brevinin 2r Investigation
Spectroscopic Techniques for Brevinin-2R Interaction Studies
Spectroscopic methods are pivotal in elucidating the conformational changes and interaction dynamics of this compound with membrane mimetics and other biological molecules.
Fluorescence Spectroscopy: This technique is instrumental in probing the environment of specific amino acid residues, particularly tryptophan. In studies of Brevinin-2 (B1175259) related peptides, fluorescence spectroscopy has revealed that the N-terminus tryptophan residue interacts with the hydrophobic core of membrane-mimicking structures like sodium dodecylsulfate (SDS) and dodecylphosphocholine (B1670865) (DPC) micelles. vulcanchem.comnih.gov This interaction is a key step in the peptide's mechanism of action.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the secondary structure of peptides. It has been used to study the interaction of this compound with various materials, including polymeric nanoparticles. researchgate.net By analyzing the vibrational frequencies of the peptide bonds, researchers can determine the presence of α-helices, β-sheets, and random coils. For instance, FTIR has been used to confirm the successful loading of this compound into nanoparticles by observing the characteristic peaks of the peptide in the nanoparticle-drug conjugate. researchgate.netsaspublishers.com The technique can also detect changes in the secondary structure of this compound upon interaction with different environments, which is crucial for understanding its biological activity.
| Spectroscopic Technique | Application in this compound Research | Key Findings |
| Fluorescence Spectroscopy | Studying the interaction of the N-terminus tryptophan with membrane mimetics. vulcanchem.comnih.gov | The tryptophan residue of Brevinin-2 related peptides inserts into the hydrophobic core of micelles, indicating a membrane-disruptive mechanism. vulcanchem.comnih.gov |
| FTIR Spectroscopy | Analyzing the secondary structure of this compound and its conformational changes upon interaction with nanoparticles and membranes. researchgate.net | Confirms the presence of this compound in drug delivery systems and provides insights into its structural changes in different environments. researchgate.netsaspublishers.com |
| Circular Dichroism (CD) Spectroscopy | Investigating the secondary structure of this compound in different solvent environments and upon binding to membrane models. vulcanchem.comgoogle.com | This compound adopts a random coil conformation in aqueous solution and transitions to an α-helical structure in membrane-mimicking environments like 50% trifluoroethanol (TFE). vulcanchem.comgoogle.com |
Microscopic Techniques for Visualizing this compound Effects
Microscopy techniques offer direct visual evidence of the morphological changes induced by this compound on cells and bacteria.
Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can visualize surfaces at the nanoscale. azonano.comanton-paar.com While direct AFM studies on this compound are not extensively documented in the provided results, this technique is widely used to study the effects of antimicrobial peptides on bacterial and cell membranes, revealing mechanisms like pore formation and membrane disruption. anton-paar.comuwo.camdpi.com
Transmission Electron Microscopy (TEM): TEM is used to observe the internal ultrastructural changes in cells and bacteria upon treatment with this compound. univ-rennes.fr Studies have shown that this compound induces structural damage to the mitochondria of cancer cells. nih.gov This provides a visual confirmation of the peptide's cytotoxic mechanism.
Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of cells and bacteria. oncotarget.comnih.gov Research has demonstrated that this compound and its analogs cause significant changes in the size and shape of Leishmania major promastigotes and various bacteria. oncotarget.comnih.govresearchgate.net These changes include membrane disruption, pore formation, and the breakdown of structural integrity, which are characteristic of the lytic mechanism of many antimicrobial peptides. oncotarget.com
| Microscopic Technique | Application in this compound Research | Key Findings |
| Atomic Force Microscopy (AFM) | Potential for imaging the effects of this compound on membrane surfaces at the nanoscale. anton-paar.comuwo.camdpi.com | While not directly reported for this compound, AFM is a powerful tool to visualize peptide-induced membrane damage. |
| Transmission Electron Microscopy (TEM) | Observing ultrastructural changes within cells treated with this compound. univ-rennes.frnih.gov | This compound causes structural damage to mitochondria in cancer cells. nih.gov |
| Scanning Electron Microscopy (SEM) | Visualizing morphological changes on the surface of pathogens and cells. oncotarget.comnih.govnih.govresearchgate.net | This compound induces membrane disruption, pore formation, and alters the shape of bacteria and parasites. oncotarget.comnih.govresearchgate.net |
Computational Approaches in this compound Research
Computational methods have become indispensable tools for predicting the structure, function, and interaction of this compound, guiding further experimental work.
Molecular Docking and Dynamics Simulations of this compound Interactions
Molecular docking and dynamics simulations are computational techniques used to predict the binding modes and stability of peptide-protein or peptide-membrane complexes. preprints.orgscielo.sa.crnih.govfrontiersin.org These methods have been applied to study the interaction of Brevinin-2 with viral proteins, such as the heptad repeat 2 (HR2) domain of the MERS-CoV spike protein. preprints.org Such simulations can reveal detailed information about the binding energy, interaction residues, and conformational changes that are critical for the peptide's inhibitory activity. preprints.org For instance, simulations showed Brevinin-2 binding deeply within a hydrophobic cleft of the HR2 domain, indicating high structural complementarity and potential inhibitory efficiency. preprints.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. ijpsr.comanalis.com.mychemmethod.com By developing QSAR models, researchers can predict the activity of new, untested analogs of this compound. mdpi.com This approach helps in the rational design of more potent and selective peptides by identifying the key structural features that contribute to their biological effects. While specific QSAR studies focused solely on this compound were not found in the search results, the methodology is broadly applicable to antimicrobial peptides. nih.gov
In silico Prediction of this compound Biological Activities and Cell Penetration
Various bioinformatics tools are used to predict the physicochemical properties and biological activities of peptides like this compound. researchgate.netresearchgate.net These tools can estimate properties such as net charge, helicity, and cell-penetrating ability. researchgate.net For this compound, bioinformatics studies have shown it to be a cationic peptide with a net charge of +5 and an alpha-helical structure. researchgate.netnih.gov Such predictions are valuable for understanding its mechanism of action and for designing new peptides with enhanced properties. For example, the predicted ability of this compound to penetrate cells has been experimentally validated, showing its potential as a cell-penetrating peptide (CPP) for drug delivery. nih.govresearchgate.net
Synthetic Biology and Genetic Engineering Approaches for this compound Production
Synthetic biology and genetic engineering offer promising avenues for the large-scale and cost-effective production of this compound and its analogs. als-journal.comzkbs-online.denih.gov These approaches involve the design and construction of new biological parts, devices, and systems. als-journal.comzkbs-online.de While specific examples of using these techniques for this compound production were not detailed in the provided search results, the principles of synthetic biology are being applied to the production of other antimicrobial peptides. dp.tech This includes the use of microbial or plant-based expression systems to synthesize these peptides, which can be a more efficient alternative to chemical synthesis, especially for larger peptides. csic.es Genetic engineering allows for the modification of the peptide's amino acid sequence to enhance its activity or stability. nih.gov
Proteomic and Transcriptomic Profiling in Response to this compound Exposure
Advanced research methodologies, including proteomic and transcriptomic profiling, are crucial in elucidating the molecular mechanisms underlying the biological effects of this compound. These techniques allow for a broad-spectrum analysis of changes in protein and gene expression within cells or organisms upon exposure to the peptide, offering insights into the pathways it modulates.
Transcriptomic studies have predominantly utilized quantitative real-time polymerase chain reaction (qRT-PCR) to measure changes in the expression of specific genes. These investigations have revealed that this compound can significantly modulate the expression of genes involved in inflammation and immune responses. For instance, exposure of human cancer cell lines to this compound has been shown to upregulate the expression of key pro-inflammatory cytokine genes.
Proteomic analyses, often employing techniques like Western blotting, have complemented these findings by examining protein level changes. These studies have helped to confirm whether the observed changes in gene transcription translate to altered protein expression, providing a more complete picture of the cellular response to this compound.
Detailed Research Findings
Transcriptomic Analysis in Human Cell Lines:
Research conducted on human cell lines has demonstrated the ability of this compound to trigger inflammatory pathways by altering gene expression. In human lung epithelial adenocarcinoma A549 cells, this compound was found to upregulate the expression of the genes for interleukin-1β (IL-1β) and interleukin-8 (IL-8) in a dose- and time-dependent manner. researchgate.net Similarly, studies on human liver carcinoma (HepG2) cells showed a significant, dose-dependent increase in the gene expression of IL-1β and interleukin-6 (IL-6) after 48 hours of treatment. medilam.ac.ir These findings suggest a regulatory role for this compound in inflammation by targeting specific genes involved in the process. medilam.ac.irnih.gov However, it is noteworthy that in MCF-7 breast cancer cells, Western blot analysis showed no change in the expression of pro- and anti-apoptotic proteins from the Bcl-2 family after treatment with this compound. nih.gov
The table below summarizes the observed changes in gene expression in human cell lines following exposure to this compound.
Interactive Data Table: Transcriptomic Response to this compound in Human Cells
| Cell Line | Gene | Method | Key Finding | Reference |
|---|---|---|---|---|
| HepG2 | IL-1β | Real-Time PCR | Significant dose-dependent increase at 20 and 40 µg/ml. | medilam.ac.irCurrent time information in Monterrey, MX. |
| HepG2 | IL-6 | Real-Time PCR | Dose-dependent increase in expression. | medilam.ac.irCurrent time information in Monterrey, MX. |
| A549 | IL-1β | Real-Time PCR | Dose- and time-dependent upregulation. | researchgate.net |
| A549 | IL-8 | Real-Time PCR | Dose- and time-dependent upregulation. | researchgate.net |
Transcriptomic and Proteomic Analysis in Caenorhabditis elegans:
Investigations using the nematode Caenorhabditis elegans as a model organism have provided further evidence of this compound's immunomodulatory effects. When used to treat C. elegans infected with methicillin-resistant Staphylococcus aureus (MRSA), peptides from the Brevinin-2 family, including Brevinin-2, were shown to upregulate the key antimicrobial gene lys-7. This gene is part of the DAF-2/DAF-16 innate immunity pathway. researchgate.net The upregulation was observed at both the mRNA level, using real-time PCR, and the protein level, confirmed by Western blotting, indicating that these peptides actively participate in the host's innate immune response. researchgate.net
The following table details the findings on the expression of the lys-7 gene and its corresponding protein in C. elegans.
Interactive Data Table: Proteomic and Transcriptomic Response in C. elegans
| Organism | Gene/Protein | Method | Key Finding | Reference |
|---|---|---|---|---|
| C. elegans | lys-7 (mRNA) | Real-Time PCR | Significantly upregulated by Brevinin-2 family peptides. | researchgate.net |
Translational Research Potential of Brevinin 2r in Pre Clinical Models
Development of Brevinin-2R for Anti-Infective Strategies in Non-Human Models
The potent antimicrobial activity of the Brevinin-2 (B1175259) family of peptides has been a significant focus of pre-clinical research, with studies in various non-human models demonstrating their potential to combat infections.
In the nematode Caenorhabditis elegans, a well-established model for studying host-pathogen interactions and innate immunity, peptides from the Brevinin-2 family have shown considerable promise in fighting methicillin-resistant Staphylococcus aureus (MRSA) infections. nih.govresearchgate.net A study investigating 13 peptides from the Brevinin-2 family found that four peptides—Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa—significantly improved the survival rate of MRSA-infected worms. nih.gov Notably, after 96 hours of treatment, Brevinin-2ISb and Brevinin-2TSa increased the survival rate by at least 6.3-fold compared to untreated controls. nih.gov This protective effect is linked to the peptides' ability to modulate the host's innate immune system, specifically the DAF-2/DAF-16 pathway. nih.gov
Further research focusing on Brevinin-2ISb highlighted its ability to increase the longevity of both infected and non-infected nematodes, suggesting a dual role of direct antimicrobial action and enhancement of host immunity. bioinformatics.org
In a murine model, the therapeutic potential of this compound and a modified version, a lauric acid conjugate of this compound, was assessed against cutaneous leishmaniasis caused by Leishmania major. nih.gov In BALB/c mice infected with the parasite, treatment with the lauric acid-conjugated this compound resulted in a decreased parasite load in the lymph nodes near the infection site. europa.eunih.gov This finding is significant as it demonstrates the in vivo efficacy of a modified this compound in a vertebrate model of parasitic infection.
Table 1: Anti-Infective Efficacy of Brevinin-2 Family Peptides in Pre-Clinical Models
| Peptide/Derivative | Model Organism | Pathogen | Key Findings | Reference |
|---|---|---|---|---|
| Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, Brevinin-2TSa | Caenorhabditis elegans | Methicillin-resistant Staphylococcus aureus (MRSA) | Significantly increased survival rates of infected nematodes. | nih.gov |
| Brevinin-2ISb | Caenorhabditis elegans | Methicillin-resistant Staphylococcus aureus (MRSA) | Extended the lifespan of both infected and non-infected nematodes. | bioinformatics.org |
| Lauric acid-Brevinin-2R | BALB/c mice | Leishmania major | Decreased parasite load in adjacent lymph nodes. | europa.eunih.gov |
This compound in Immunotherapeutic Approaches in Pre-Clinical Settings
Beyond its direct antimicrobial effects, this compound and related peptides have demonstrated immunomodulatory properties that are being explored for their therapeutic potential. medilam.ac.irresearchgate.net The ability to modulate the host's immune response is a critical aspect of resolving infections and is a key area of investigation in pre-clinical models.
Studies on human cell lines have provided initial insights into the immunomodulatory capacity of this compound. In human lung epithelial adenocarcinoma (A549) cells, this compound was found to up-regulate the expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-8 (IL-8) in a dose- and time-dependent manner. nih.gov Similarly, in human liver carcinoma (HepG2) cells, this compound increased the expression of IL-1β and Interleukin-6 (IL-6) genes, suggesting a role in regulating inflammatory processes. medilam.ac.ir
The research in C. elegans infected with MRSA further supports the immunomodulatory role of the Brevinin-2 family. The increased survival of the nematodes was associated with the upregulation of the lys-7 gene, which is involved in the innate immune response pathway DAF-2/DAF-16. nih.gov This suggests that these peptides not only act directly on the pathogen but also enhance the host's own defense mechanisms. nih.govbioinformatics.org
Another study on two other Brevinin family peptides, Brevinin-2GU and B2RP-ERa, showed they could modulate the release of both pro-inflammatory and anti-inflammatory cytokines from peripheral blood mononuclear cells. medilam.ac.ir Specifically, they reduced the release of tumor necrosis factor (TNF) and interferon-gamma (IFN-γ), while B2RP-ERa increased the secretion of anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10). medilam.ac.ir
Table 2: Immunomodulatory Effects of Brevinin Peptides in Pre-Clinical Models
| Peptide | Model System | Key Immunomodulatory Effects | Reference |
|---|---|---|---|
| This compound | Human lung epithelial (A549) cells | Upregulated IL-1β and IL-8 expression. | nih.gov |
| This compound | Human liver carcinoma (HepG2) cells | Increased IL-1β and IL-6 gene expression. | medilam.ac.ir |
| Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, Brevinin-2TSa | Caenorhabditis elegans | Upregulated the innate immune gene lys-7 via the DAF-2/DAF-16 pathway. | nih.gov |
| Brevinin-2GU, B2RP-ERa | Peripheral blood mononuclear cells | Modulated the release of TNF, IFN-γ, IL-4, and IL-10. | medilam.ac.ir |
Potential of this compound in Veterinary Medicine and Aquaculture Applications
The rise of antibiotic resistance is a significant concern not only in human medicine but also in veterinary practice and aquaculture. jabonline.in Antimicrobial peptides, including those from the brevinin family, are being investigated as potential alternatives to conventional antibiotics for controlling animal diseases. nih.goveurl-mollusc.eu
While pre-clinical studies focusing specifically on this compound in veterinary and aquaculture settings are limited in publicly available research, the demonstrated broad-spectrum antimicrobial activity of the brevinin family suggests a strong potential for such applications. nih.goveurl-mollusc.eu For instance, a study on Brevinin-2SSb, isolated from the Sado wrinkled frog (Glandirana susurra), showed antimicrobial activity against animal pathogens like Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa. nih.gov Furthermore, peptides such as Brevinin-2Ta have shown promise in pre-clinical studies by reducing bacterial loads. nih.gov
In aquaculture, infectious diseases are a major limiting factor for production. jabonline.in The development of effective, environmentally friendly disease control measures is crucial. universiteitleiden.nlmdpi.com Bacteriocins and other antimicrobial peptides are considered a promising approach. eurl-mollusc.eu The ability of brevinins to act against a wide range of microbes, including those relevant to fish pathology, positions them as candidates for further research in this field. The development of sustainable aquaculture practices may benefit from the exploration of peptides like this compound for disease prevention and treatment. nih.gov
This compound in Agricultural Applications (e.g., plant pathogen control)
Plant diseases caused by bacteria and fungi pose a significant threat to global food security, and there is a continuous need for novel, effective, and safe methods for plant protection. Antimicrobial peptides are being explored as a viable strategy for plant disease control. nih.gov
Direct pre-clinical research on this compound for agricultural applications is not extensively documented. However, studies on other members of the Brevinin-2 family provide compelling evidence for their potential in controlling plant pathogens. A notable study on Brevinin-2SSb demonstrated significant inhibitory activity against several important plant pathogens. nih.gov At specific concentrations, it completely inhibited the growth of:
Xanthomonas oryzae pv. oryzae , the bacterium that causes bacterial blight in rice.
Clavibacter michiganensis subsp. michiganensis , the causative agent of bacterial ring rot in potatoes.
Pyricularia oryzae (also known as Magnaporthe oryzae), the fungus responsible for rice blast disease. nih.gov
The effectiveness of Brevinin-2SSb against both bacterial and fungal plant pathogens highlights the broad-spectrum nature of this peptide family. nih.govresearchgate.net Given that this compound also possesses broad-spectrum antimicrobial properties, it is a plausible candidate for development as a bio-pesticide. nih.gov Further research, potentially involving the expression of the this compound gene in transgenic plants, could elucidate its efficacy in protecting crops from various diseases.
Delivery Systems Research for this compound in Pre-Clinical Contexts (e.g., nanoparticles, cell-penetrating peptides)
A significant hurdle in the therapeutic application of antimicrobial peptides is their potential for toxicity and instability. Research into advanced delivery systems aims to overcome these limitations, enhancing efficacy while minimizing side effects.
Nanoparticle-Based Delivery: Encapsulating antimicrobial peptides in nanoparticles is a promising strategy. For the brevinin family, nanoparticle-based delivery systems are being explored to mitigate issues like hemolytic activity. One pre-clinical study focused on creating a hybrid nano-gene-delivery vector by linking this compound to polyethylenimine (PEI). This B2R-modified nanoparticle demonstrated an enhanced ability to deliver genetic cargo into cells. This suggests that this compound can be effectively incorporated into nanoparticle systems to improve their function.
Cell-Penetrating Properties: An intriguing aspect of this compound is its intrinsic ability to act as a cell-penetrating peptide (CPP). europa.euresearchgate.net CPPs are peptides that can traverse the cell membrane and deliver various molecular cargoes into the cell's interior. A study investigating the cell-penetrating properties of this compound found that it could efficiently transport proteins like β-galactosidase and Green Fluorescent Protein (GFP) into HeLa cells, with efficacies of 21% and 90%, respectively. europa.eu The study also indicated that this compound utilizes endocytosis pathways for cell entry. europa.eu This inherent CPP property of this compound opens up possibilities for its use in delivering therapeutic molecules directly into target cells.
Conjugation with Other Molecules: Chemical modification of this compound is another avenue of research to enhance its therapeutic profile. In a study on its anti-leishmanial activity, this compound was conjugated with lauric acid. nih.gov This conjugation not only enhanced its activity against Leishmania major but also increased its antibacterial effects. nih.gov Such modifications can create new structures with improved therapeutic potential.
Table 3: Research on Delivery Systems for this compound
| Delivery Strategy | Key Findings | Potential Application | Reference |
|---|---|---|---|
| Nanoparticle Conjugation (this compound-linked polyethylenimine) | Enhanced gene delivery efficiency in a neuroblastoma cell line. | Improved gene therapy and targeted drug delivery. | |
| Inherent Cell-Penetrating Peptide (CPP) Activity | Efficiently transported β-galactosidase and GFP into HeLa cells. | Delivery of therapeutic proteins and other macromolecules into cells. | europa.eu |
| Fatty Acid Conjugation (Lauric acid-Brevinin-2R) | Enhanced anti-leishmanial and antibacterial activity. | Improved efficacy of anti-infective treatments. | nih.gov |
Future Directions, Research Challenges, and Emerging Paradigms for Brevinin 2r Research
Addressing Selectivity and Specificity Challenges in Brevinin-2R Applications
A primary hurdle in the therapeutic development of this compound is achieving high selectivity and specificity for target cells, thereby minimizing off-target effects. While this compound has demonstrated preferential cytotoxicity towards malignant cells compared to normal cells, enhancing this therapeutic window is crucial for clinical translation. nih.govoncotarget.com
One of the key challenges lies in the peptide's inherent physicochemical properties. The net positive charge and hydrophobicity, while essential for its antimicrobial and anticancer activities, can also lead to interactions with mammalian cell membranes. tums.ac.ir High hydrophobicity, in particular, is often correlated with increased hemolytic activity, a significant safety concern. researchgate.net Although this compound is noted for its relatively low hemolytic activity compared to other members of the brevinin family, further modifications are being explored to enhance its safety profile. nih.govnih.gov
Strategies to improve selectivity include amino acid substitutions and chemical modifications. For instance, substituting specific amino acids can modulate the peptide's hydrophobicity and helicity, potentially improving its specificity for cancer cells. tums.ac.irfrontiersin.org Another approach involves conjugating this compound to targeting moieties, such as cancer-homing peptides, to enhance its delivery to tumor sites and increase its local concentration, thereby improving efficacy and reducing systemic toxicity. oncotarget.com The development of analogues with altered structures, such as diastereomers and cyclized versions, has also been investigated to improve proteolytic stability and potentially refine biological activity. tums.ac.ir
Integration of Omics Technologies in this compound Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to deepen our understanding of this compound's mechanisms of action and to guide the discovery of novel analogues. mdpi.comfrontiersin.org These high-throughput methods can provide a comprehensive view of the molecular changes induced by this compound in target cells.
Transcriptomics , for example, can identify genes and signaling pathways that are upregulated or downregulated upon this compound treatment. Studies have already utilized real-time PCR to show that this compound can induce the expression of pro-inflammatory cytokines like IL-1β and IL-6 in liver carcinoma cells. medilam.ac.ir A broader transcriptomic analysis could uncover a wider network of responsive genes, offering insights into its immunomodulatory and anticancer effects. researchgate.net
Proteomics can be employed to identify the direct binding partners of this compound on the cell surface or within the cell, helping to elucidate its specific targets. Metabolomics can reveal changes in the metabolic profile of cells treated with the peptide, providing clues about the metabolic pathways it perturbs. frontiersin.org
Integrated multi-omics approaches, which combine data from these different platforms, will be particularly valuable. frontiersin.org This holistic view can help to construct detailed models of this compound's bioactivity, predict its effects in different biological contexts, and facilitate the rational design of new peptides with enhanced therapeutic properties.
Exploration of Synergistic Effects of this compound with Other Agents
Combination therapy represents a promising strategy to enhance the therapeutic efficacy of this compound and to combat the development of resistance. The synergistic effects of this compound with conventional antibiotics and other anticancer agents are an active area of investigation. nih.govunimi.it
In the context of antimicrobial applications, combining this compound with traditional antibiotics has shown to be effective against multidrug-resistant bacteria. nih.gov The proposed mechanism for this synergy is that this compound disrupts the bacterial cell membrane, increasing its permeability and allowing conventional antibiotics to enter the cell more easily and reach their intracellular targets. nih.govunimi.it This approach could potentially lower the required doses of both agents, reducing the risk of toxicity and slowing the emergence of antibiotic resistance. unimi.it
Similarly, in cancer therapy, combining this compound with established chemotherapeutic drugs could lead to enhanced tumor cell killing. researchgate.net For instance, research has compared the cytotoxic effects of this compound with doxorubicin (B1662922) and cisplatin, highlighting its potential as a component of a multi-drug regimen. nih.gov The distinct mechanisms of action of this compound, which often involve membrane disruption and the induction of non-classical cell death pathways, could complement the DNA-damaging or antimitotic effects of conventional chemotherapy drugs. google.comnih.gov
| Combination Agent | Target Application | Observed/Potential Effect |
| Conventional Antibiotics | Multidrug-resistant bacteria | Increased bacterial membrane permeability, allowing enhanced antibiotic entry. nih.govunimi.it |
| Doxorubicin | Cancer | Potential for enhanced cytotoxicity through different mechanisms of action. nih.gov |
| Cisplatin | Cancer | Potential for synergistic effects in killing cancer cells. nih.gov |
| Lauric Acid | Leishmaniasis, Bacterial Infections | Conjugation enhanced anti-leishmanial and antibacterial effects, though also increased hemolytic activity. nih.govplos.org |
| CpG motifs | Leishmaniasis | Investigated for potential to enhance immune response in combination with this compound. nih.gov |
Novel Therapeutic Targets and Mechanisms for this compound Beyond Established Pathways
While the primary mechanism of action for many antimicrobial peptides, including this compound, is membrane disruption, research is uncovering more nuanced and novel therapeutic targets and pathways. nih.govnih.gov Moving beyond the established model of pore formation, scientists are exploring alternative ways in which this compound exerts its cytotoxic effects, particularly in cancer cells.
One significant finding is that this compound can induce a form of cell death that is distinct from classical apoptosis and is insensitive to caspase inhibitors. google.comnih.gov This suggests the involvement of alternative cell death pathways. Research has pointed towards a novel lysosomal-mitochondrial death pathway. nih.gov This process involves the destabilization of lysosomes, leading to the release of cathepsins, which in turn trigger mitochondrial dysfunction, a decrease in cellular ATP, and an increase in reactive oxygen species (ROS). nih.gov
Ethical Considerations in Amphibian Peptide Research and Bioprospecting
The exploration of natural resources for commercially valuable compounds, a practice known as bioprospecting, raises significant ethical considerations, particularly in the context of amphibian peptide research. scielo.org.zamdpi.com The declining populations of many amphibian species due to factors like habitat loss and disease underscore the importance of sustainable and ethical research practices. mdpi.com
A key international framework governing these activities is the Nagoya Protocol on Access to Genetic Resources and the Fair and Equitable Sharing of Benefits Arising from their Utilization . oup.comcbd.int This protocol aims to ensure that the benefits derived from the use of genetic resources are shared in a fair and equitable manner with the countries that provide them. oup.comresearchgate.net Researchers and commercial entities seeking to study or develop products from amphibian peptides must navigate the legal requirements for prior informed consent from the provider country and establish mutually agreed terms for benefit-sharing. oup.comresearchgate.net
These benefits can be monetary, such as royalties from the sale of a developed drug, or non-monetary, including the transfer of technology, scientific collaboration, and contributions to local conservation efforts. researchgate.netuni-giessen.de Adherence to these principles is not only a legal obligation but also an ethical imperative to ensure that bioprospecting contributes positively to the conservation of biodiversity and the well-being of the communities in the source countries. researchgate.net The scientific community has a responsibility to conduct research in a way that is both environmentally sustainable and socially just. scielo.org.za
Q & A
Q. What experimental methods are recommended to determine the secondary structure of Brevinin-2R in solution?
To analyze this compound's secondary structure, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are standard methods. CD spectroscopy can identify α-helical and β-sheet conformations by measuring differential absorption of polarized light, while NMR provides atomic-level resolution of structural dynamics. Ensure peptide purity (>95% via HPLC) to avoid interference from contaminants. For reproducibility, document solvent conditions (e.g., aqueous vs. membrane-mimetic environments like SDS micelles) and temperature settings in the experimental section .
Q. How should researchers standardize antimicrobial activity assays for this compound against Gram-positive and Gram-negative bacteria?
Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against reference strains (e.g., S. aureus ATCC 25923 for Gram-positive and E. coli ATCC 25922 for Gram-negative). Include positive controls (e.g., polymyxin B) and vehicle controls (e.g., solvent-only) to validate results. Report incubation time, temperature, and bacterial inoculum size (e.g., 1–5 × 10⁵ CFU/mL) to enable cross-study comparisons. For fungi like C. albicans, follow CLSI guidelines for antifungal susceptibility testing .
Q. What protocols ensure reliable synthesis and purification of this compound with minimal trifluoroacetic acid (TFA) contamination?
Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by reverse-phase HPLC purification. To reduce TFA content (<1%), use ion-exchange chromatography or lyophilization with alternative acids (e.g., HCl). Characterize the final product via mass spectrometry and amino acid analysis. Note that residual TFA can interfere with cell-based assays, necessitating toxicity controls .
Advanced Research Questions
Q. How can researchers investigate the lysosomal-mitochondrial death pathway activated by this compound in cancer cells?
Design experiments using fluorescence microscopy to track lysosomal membrane permeabilization (LMP) with probes like LysoTracker Red. Measure mitochondrial depolarization via JC-1 staining and caspase activation (e.g., caspase-3/7 assays). Include inhibitors of lysosomal proteases (e.g., pepstatin A) to confirm pathway specificity. Reference Ghavami et al. (2008) for foundational methodology on apoptosis induction .
Q. What strategies address contradictory reports on this compound’s efficacy across bacterial strains?
Perform dose-response assays under standardized conditions (pH, ionic strength) to identify strain-specific susceptibility thresholds. Use isogenic mutant strains to assess the role of membrane composition (e.g., lipopolysaccharide in Gram-negative bacteria). Analyze data with statistical models (e.g., ANOVA with post-hoc tests) to quantify variability. Report raw data and effect sizes to facilitate meta-analyses .
Q. How should in vivo studies on this compound’s antitumor activity adhere to ARRIVE 2.0 guidelines?
Justify sample sizes using power analysis and specify inclusion/exclusion criteria (e.g., tumor volume thresholds). Detail randomization methods (e.g., block randomization) and blinding protocols during outcome assessment. Report survival curves, tumor regression rates, and histopathological findings with 95% confidence intervals. Include negative controls (e.g., scrambled peptides) to rule out nonspecific effects .
Methodological and Analytical Considerations
Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent antimicrobial effects?
Use nonlinear regression (e.g., log[inhibitor] vs. response models) to calculate IC₅₀ values. For time-kill assays, apply Kaplan-Meier survival analysis. Address outliers with robust statistical tests (e.g., Tukey’s method) and validate assumptions of normality using Shapiro-Wilk tests. Share datasets in supplementary materials for transparency .
Q. How can researchers optimize this compound’s stability for long-term storage without compromising activity?
Store lyophilized peptide at ≤–70°C in airtight, light-protected vials. For dissolved peptides, aliquot into single-use volumes to minimize freeze-thaw cycles. Assess stability via accelerated degradation studies (e.g., 4°C and 37°C for 1–4 weeks) and monitor activity loss using MIC assays .
Addressing Data Gaps and Reproducibility
Q. What steps ensure reproducibility of this compound’s antitumor activity across different cell lines?
Validate findings in ≥3 cell lines (e.g., HeLa, MCF-7, and A549) with distinct genetic backgrounds. Use standardized passage numbers (e.g., <20) and mycoplasma testing. Report culture conditions (e.g., serum concentration, growth factors) and peptide solubilization protocols (e.g., DMSO concentration ≤0.1%) .
Q. How should conflicting data on this compound’s cytotoxicity in normal vs. cancerous cells be resolved?
Perform comparative assays using primary human cells (e.g., fibroblasts) and cancer cells under identical conditions. Measure selectivity indices (IC₅₀ cancer/IC₅₀ normal) and evaluate membrane integrity via LDH release assays. Use transcriptomics to identify differential gene expression linked to peptide sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
